Compound Description: This series of compounds represents a collection of bi-heterocycles containing both a 1,3-thiazole and 1,3,4-oxadiazole ring in their structure. These compounds were synthesized and evaluated for their potential therapeutic benefits against Alzheimer's disease and diabetes. Some compounds within this series displayed notable inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.
Relevance: These compounds share the core structure of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, with the key difference being the presence of various aralkyl or aryl substituents at the 5-position of the 1,3,4-oxadiazole ring. This structural similarity suggests these compounds could be explored for similar biological activities.
Compound Description: This series of compounds represents another group of bi-heterocycles incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings. The compounds were synthesized and assessed for their potential as therapeutic agents. They exhibited inhibitory activity against cholinesterases and α-glucosidase enzymes.
Relevance: These compounds are structurally similar to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. They share the same core structure, but with variations in the substituents on the phenyl ring at the 5-position of the 1,3,4-oxadiazole ring.
Compound Description: This compound was synthesized and used as a ligand for complexation with various metal chlorides, including Co(II), Mn(II), and Ni(II), as well as copper(II) perchlorate.
Relevance: While it contains both the 1,3,4-oxadiazole and 1,3-thiazole rings found in 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, this compound features a hydrazone linker between the thiazole ring and the acetohydrazide group, differentiating it from the target compound's acetamide linkage.
Compound Description: This series of bi-heterocyclic propanamides were synthesized and evaluated for their potential as therapeutic agents. They exhibited promising urease inhibitory activity and low cytotoxicity.
Relevance: These compounds, while featuring the 1,3,4-oxadiazole and 1,3-thiazole rings found in 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, incorporate a propanamide linker instead of the acetamide linker and a 2-amino-1,3-thiazol-4-ylmethyl substituent on the oxadiazole ring, differentiating their structure from the target compound.
Compound Description: This compound represents a hybrid ring system incorporating both 1,3,4-oxadiazole and 1,3-thiazole rings. It was synthesized and evaluated for its antibacterial potential, demonstrating significant activity.
Compound Description: This series of compounds was designed and synthesized as potential inhibitors of EGFR and COX-2 enzymes, which are important targets in cancer management. These compounds exhibited anticancer activity against various cancer cell lines.
Relevance: These compounds share a core structure similar to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, with a thiazole or benzothiazole ring linked to an acetamide group. The key difference lies in the substituent at the 5-position of the oxadiazole ring: these compounds have a (1H-indol-3-yl)methyl group, while the target compound has a methyl group.
4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)
Compound Description: These compounds are part of a series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. They exhibited good nematocidal activity against Bursaphelenchus xylophilus.
Relevance: These compounds differ from 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide by having a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole ring and a 1,3,4-thiadiazole ring instead of a 1,3-thiazole ring. Both compounds also feature a benzamide group attached to the thiadiazole ring.
Compound Description: This compound was synthesized and its structure was studied using NMR techniques. It exists in two isomers (trans and cis) due to restricted rotation around the amide bond.
Relevance: This compound shares the core structure of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, with the key difference being the replacement of the 1,3-thiazol-2-yl group with a N-phenyl group and the presence of a complex substituent, 2-(phenoxymethyl)-benzimidazol-1-ylmethyl, at the 5-position of the 1,3,4-oxadiazole ring.
Compound Description: This series of compounds incorporates both a 1,3,4-oxadiazole and a benzothiazole ring in its structure. These derivatives were evaluated for their in vitro antimicrobial and antiproliferative activity. Compound 7c, containing a 6-methoxy benzothiazole moiety, exhibited significant inhibitory activity against A549 lung and MCF-7 breast cancer cell lines.
Relevance: These compounds are structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, sharing the acetamide and oxadiazole rings connected by a sulfur atom. The main structural difference is the presence of a benzothiazole ring instead of a 1,3-thiazole ring and a (3-methoxyphenoxy)methyl group at the 5-position of the oxadiazole ring.
Compound Description: This series of compounds comprises nine novel thiazole-1,3,4-oxadiazole hybrids. Synthesized through a cyclodehydrogenation reaction, these compounds were then screened for their in vitro antibacterial activity. Notably, compound APTOM-4e demonstrated significant activity against Gram-negative bacterial species, exceeding the potency of the standard drug Ciprofloxacin.
Relevance: Although containing both the 1,3,4-oxadiazole and 1,3-thiazole rings found in 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, this series employs an amine linkage instead of the acetamide linkage and positions the oxadiazole ring at the end of a methyl group attached to the thiazole ring, distinguishing its structure from the target compound.
Compound Description: This series of ten compounds (1-10) was designed and analyzed in silico to predict their molecular properties and potential as inhibitors of bacterial Mur enzymes involved in peptidoglycan synthesis. Docking studies were performed to assess their interactions with Mur enzymes, with promising results. Compounds 6 and 9, containing isopropyl substitution, exhibited the highest scores against Mur A, Mur C, and Mur E enzymes. Compound 7 also showed good binding interactions with Mur C and Mur E.
Relevance: Although containing the 1,3,4-oxadiazole ring found in 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, these compounds utilize a sulfonamide group instead of the acetamide linkage and lack the thiazole ring. Instead, they feature a benzene sulfonamide moiety at the 2nd position of the oxadiazole ring and a phenyl ring at position 5, altered by varying substituents on the phenyl ring.
Compound Description: These compounds were synthesized by reacting (4-substituted thiazole-2-yl) semicarbazides with isatin. They served as key intermediates in the preparation of several other derivatives, including 3-[(2S)-3-acetyl-5-amino-N-(4-substituted-thiazol-2-yl)2,3-dihydro-1,3,4-oxadiazol-2-yl]-indolin-2-yl acetates, 1-{N-[(2R)-2-(-2-oxoindolin-3-ylidene)-4-oxo-1,3-thiazolidin-3-yl]-3-(4-substituted-thiazol-2yl)ureas, and N-(4-substituted-thiazol-2-yl)-[1,3,4]-oxadiazino[6,5]indol-3-amines. All these derivatives were evaluated for their antimicrobial activities.
Compound Description: This compound was previously identified as a novel anti-HIV-1 compound that binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein.
Relevance: This compound is not directly structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. It is mentioned in the context of a virtual screen for compounds that bind to the PI(4,5)P2 binding pocket of HIV-1 MA, alongside other compounds with 1,3,4-oxadiazole rings.
Compound Description: These three compounds were identified in an HIV-1 replication assay using primary human peripheral blood mononuclear cells. They displayed antiviral activity, with compound 7 being the most potent. Compound 7 directly interacts with HIV-1 MA, competes with PI(4,5)P2 for MA binding, and diminishes the production of new virus.
Relevance: Compounds 7 and 17 contain a 1,2,4-oxadiazole ring, while compound 18 contains an imidazo[2,1-b][1,3]thiazole moiety. These compounds are not directly structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, which features a 1,3,4-oxadiazole ring and a 1,3-thiazole ring. They are mentioned in the context of a virtual screen for compounds that bind to the PI(4,5)P2 binding pocket of HIV-1 MA, alongside other compounds with 1,3,4-oxadiazole rings.
1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)thio-4-(p-tolyl)-1,2,4-triazol-3-yl]butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)
Compound Description: These two novel bis-1,2,4-triazole derivatives were studied for their in vitro cytotoxicity and cell cycle analysis.
Relevance: Compound MNP-14 contains two 1,3,4-oxadiazole rings, while MNP-16 does not. These compounds are not directly structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, as they contain two 1,2,4-triazole rings linked by a butane chain.
Compound Description: This organic small molecule is used as an electron transporting material in organic light-emitting diodes (OLEDs) and polymer light-emitting devices (PLEDs). It is also used as an electron selective layer in hybrid PEDOT:PSS-silicon solar cells.
Relevance: This compound contains two 1,3,4-oxadiazole rings, but it is not directly structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, as it lacks the thiazole ring and acetamide group.
3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide, 3-(2-(1H-indol-3-yl)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)-2-phenylquinazolin-4(3H)-one, and 2-(3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoyl)-2,3-dihydrophthalazine-1,4-dione
Compound Description: These three compounds are part of a series of new 2-phenylquinoline-4(3H)-one derivatives synthesized and characterized for their antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Relevance: The first compound, 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide, is a precursor for the synthesis of the other two compounds. The second compound, 3-(2-(1H-indol-3-yl)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)-2-phenylquinazolin-4(3H)-one, contains a 1,3,4-oxadiazole ring, but it is not directly structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide due to the presence of a quinazolinone ring system. The third compound, 2-(3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoyl)-2,3-dihydrophthalazine-1,4-dione, does not contain a 1,3,4-oxadiazole ring and is therefore not considered structurally related to the target compound.
Compound Description: These various heterocyclic compounds were synthesized from quinoline-2-carbohydrazide (3) through reactions with aryl or alkyl isothiocyanates and subsequent cyclization reactions. They were tested for their antimicrobial activity.
Relevance: While they contain a range of heterocycles, including thiazoles, oxadiazoles, and thiadiazoles, these compounds are not directly structurally related to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. They are characterized by a quinoline moiety and lack the specific acetamide linkage present in the target compound.
5-[(4-substituted-1,3-thiazol-2-yl)amino]-1,3,4-oxadiazole-2(3H)-thione and 2-(substituted)-5-[(4-substituted-1,3-thiazol-2-yl)amino]-1,3,4-oxadiazole
Compound Description: These compounds represent a series of novel substituted thiazole-2-semicarbazides and their derivatives. They were synthesized and characterized, and their antimicrobial activity was evaluated.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.